N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The benzodioxolyl and fluorophenyl groups can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step often involves coupling the intermediate with a carboxamide group under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques like crystallization, chromatography, or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the benzodioxolyl moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogens, nitrating agents
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor signaling, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Benzodioxole Derivatives: Known for their psychoactive properties.
Fluorophenyl Compounds: Often studied for their pharmacological activities.
Uniqueness
What sets N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C30H22FN3O5 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C30H22FN3O5/c31-24-9-5-4-6-21(24)17-33-25-15-20(28(35)32-16-19-10-13-26-27(14-19)39-18-38-26)11-12-23(25)29(36)34(30(33)37)22-7-2-1-3-8-22/h1-15H,16-18H2,(H,32,35) |
InChI Key |
WGQGPVKCCLZWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC=CC=C5F)C6=CC=CC=C6 |
Origin of Product |
United States |
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